(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide
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Overview
Description
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is a synthetic organic compound characterized by the presence of a bromine atom, an ethoxy group, and a hydroxy group on a benzylidene hydrazinecarboximidamide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazinecarboximidamide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding benzaldehyde derivative.
Reduction: Formation of the hydrazine derivative.
Substitution: Formation of substituted benzylidene hydrazinecarboximidamide derivatives.
Scientific Research Applications
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinecarboximidamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide: Lacks the bromine atom, which may influence its chemical properties and interactions.
(2E)-2-(3-bromo-5-ethoxybenzylidene)hydrazinecarboximidamide: Lacks the hydroxy group, which may impact its ability to form hydrogen bonds and its overall reactivity.
Uniqueness
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is unique due to the presence of all three functional groups (bromine, ethoxy, and hydroxy) on the benzylidene hydrazinecarboximidamide framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-2-17-8-4-6(3-7(11)9(8)16)5-14-15-10(12)13/h3-5,16H,2H2,1H3,(H4,12,13,15)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMGMPLPVUXCOF-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C(N)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C(N)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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